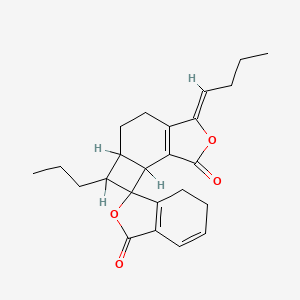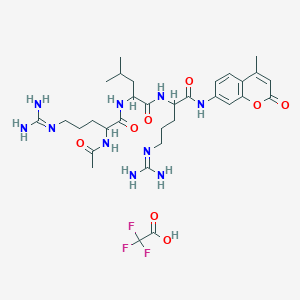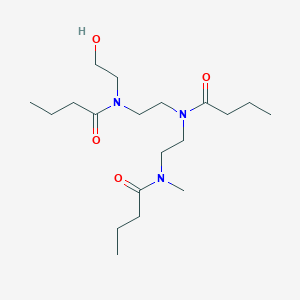
ULTROXA(regR) Poly(2-propyl-2-oxazoline) (n=approx. 100)
Übersicht
Beschreibung
ULTROXA(regR) Poly(2-propyl-2-oxazoline) (n=approx. 100) is a polymer with an average molecular weight ranging from 9200 to 13800 . It appears as a white to light yellow powder or crystal . This polymer is heat sensitive and should be stored at temperatures between 0-10°C .
Physical And Chemical Properties Analysis
ULTROXA(regR) Poly(2-propyl-2-oxazoline) (n=approx. 100) is a solid at 20°C . It appears as a white to light yellow powder or crystal . The polymer has an average molecular weight ranging from 9200 to 13800 . It is heat sensitive and should be stored at temperatures between 0-10°C .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems (DDS)
ULTROXA(regR) Poly(2-propyl-2-oxazoline) has gained attention as a versatile platform for drug delivery. Its water solubility, biocompatibility, and tunable properties make it an excellent candidate for encapsulating and delivering therapeutic agents. Researchers have explored its use in targeted drug delivery, sustained release, and personalized medicine .
Protein Modification and Stabilization
Poly(2-oxazoline)s have been investigated for protein modification due to their pseudopeptide-like structure. By conjugating proteins with ULTROXA(regR), researchers enhance their stability, solubility, and bioactivity. This application is particularly relevant in biopharmaceuticals and enzyme-based therapies .
Anti-Fouling Interfaces
ULTROXA(regR) can form coatings on surfaces, preventing biofouling (e.g., bacterial adhesion). These anti-fouling interfaces find applications in medical devices, implants, and biosensors. The invisible nature of poly(2-oxazoline)s in organisms makes them ideal for this purpose .
Gene Carriers (Polyplexes)
Poly(2-oxazoline)s can complex with DNA or RNA to form stable polyplexes. These polyplexes protect genetic material during delivery, enhance cellular uptake, and improve transfection efficiency. ULTROXA(regR) has been explored as a gene carrier in gene therapy and regenerative medicine .
Hydrogels and Tissue Engineering
Researchers have developed hydrogels based on ULTROXA(regR) for tissue engineering applications. These hydrogels can encapsulate cells, provide a 3D scaffold, and promote cell growth. The thermoresponsive behavior of poly(2-oxazoline)s allows for controlled gelation and injectability .
Water-Soluble Biocompatible Polymers
ULTROXA(regR) stands out as a water-soluble polymer superior to traditional poly(ethylene glycol) (PEG). Its stability, biocompatibility, and ease of modification make it an attractive alternative for various biomedical applications .
Wirkmechanismus
Target of Action
ULTROXA Poly(2-propyl-2-oxazoline) is a type of poly(2-oxazoline) (PAOx), which is a versatile polymer platform with tunable properties . The primary targets of this compound are biological tissues and cells, where it is used for surface functionalization (grafting to) and nanoparticle functionalization .
Mode of Action
The interaction of ULTROXA Poly(2-propyl-2-oxazoline) with its targets is primarily through surface functionalization. This process involves the attachment of the polymer to the surface of cells or tissues, conferring desired properties to the substrate of interest . The properties of the polymer can be accurately tuned by modifying the polymer side-chains .
Biochemical Pathways
ULTROXA Poly(2-propyl-2-oxazoline) affects the biochemical pathways related to cell adhesion and fouling. By modifying the surface properties of cells or tissues, it can influence cell adhesion and prevent fouling . This makes it an ideal platform for biomedical applications, including implants, biosensors, and imaging .
Pharmacokinetics
Poly(2-oxazoline)s in general are known for their biocompatibility . Biodistribution studies with radiolabeled poly(2-oxazoline)s have demonstrated rapid blood clearance (mostly after the first renal passage) and remarkably low uptake in the organs of the reticuloendothelial system . The polymer residence time can be controlled by the chain length .
Result of Action
The result of ULTROXA Poly(2-propyl-2-oxazoline)'s action is the creation of surfaces with desired properties. These properties include stealth behavior, cell-adhesive/antifouling, which are ideal for implants, biosensors, and imaging . This allows for improved performance in biomedical applications.
Action Environment
The action of ULTROXA Poly(2-propyl-2-oxazoline) can be influenced by environmental factors such as temperature . For instance, the transition temperature of the polymer can be selected between 0 and 100 °C by varying the polymer composition . This makes it an ideal platform to develop smart materials that respond to environmental stimuli .
Eigenschaften
IUPAC Name |
N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O4/c1-5-8-17(24)20(4)11-12-21(18(25)9-6-2)13-14-22(15-16-23)19(26)10-7-3/h23H,5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEULNUTPKRKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CCN(CCN(CCO)C(=O)CCC)C(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146680242 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






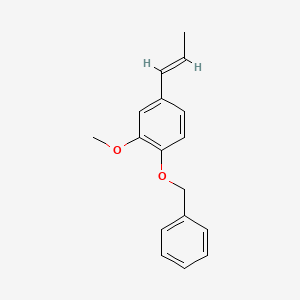

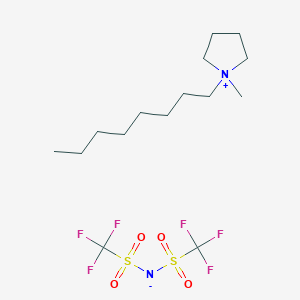
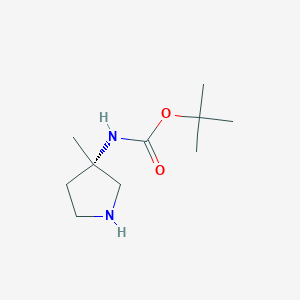

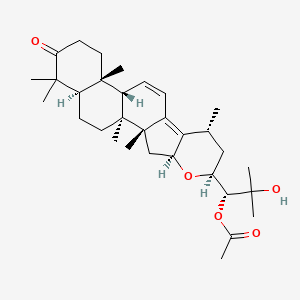

![4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide](/img/structure/B3030603.png)
